Doxorubicin-13C,d3

Bioanalysis Mass Spectrometry LC-MS/MS

Quantitative error in doxorubicin bioanalysis arises from matrix effects and isotopic impurities. Doxorubicin-13C,d3 solves this as a validated internal standard. - Dual 13C/d3 labeling: eliminates deuterium isotope effect on retention time vs. d3-only analogs - Co-elutes identically with unlabeled doxorubicin; mass delta ≥3 Da avoids isotopic overlap - Used in MALDI-MSI for tissue quantification (0.11-0.33 pmol/mm² in heart/kidney) - Supplied as TFA or HCl salt; ≥98% isotopic purity

Molecular Formula C27H29NO11
Molecular Weight 547.5 g/mol
Cat. No. B12405981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDoxorubicin-13C,d3
Molecular FormulaC27H29NO11
Molecular Weight547.5 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O
InChIInChI=1S/C27H29NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3/t10-,13-,15-,17-,22+,27-/m0/s1/i2+1D3
InChIKeyAOJJSUZBOXZQNB-PQNRZSIZSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Doxorubicin-13C,d3: The Definitive Stable Isotope-Labeled Internal Standard for Doxorubicin Quantification


Doxorubicin-13C,d3 is a chemically defined, non-radioactive, stable isotope-labeled analog of the anthracycline chemotherapeutic doxorubicin, incorporating one carbon-13 (¹³C) atom and three deuterium (²H) atoms . This dual isotopic labeling confers a distinct mass shift relative to unlabeled doxorubicin, enabling its primary application as an optimal internal standard (IS) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) bioanalysis . By co-eluting identically with the analyte of interest, it provides unmatched correction for sample preparation variability and ionization matrix effects, making it an essential tool for precise and accurate quantification in complex biological matrices such as plasma, serum, and tissue homogenates .

Product Type
Stable isotope-labeled internal standard (SIL-IS)
Labeling
Dual ¹³C & D₃ substitution
Primary Workflow
LC-MS/MS bioanalysis of doxorubicin

The Critical Procurement Error: Why Doxorubicin-13C,d3 Cannot Be Substituted with Generic Analogs


Generic substitution of Doxorubicin-13C,d3 with unlabeled doxorubicin or even single-isotope labeled analogs introduces significant quantitative error in mass spectrometry workflows. The fundamental requirement for a valid internal standard in LC-MS/MS is its co-elution with the target analyte and a distinct mass-to-charge (m/z) ratio that does not overlap with naturally occurring isotopes [1]. Unlabeled doxorubicin offers no mass differentiation, rendering it useless for internal calibration. Analogs labeled only with deuterium (e.g., doxorubicin-d3) can exhibit altered chromatographic retention times due to the deuterium isotope effect, leading to incomplete co-elution and compromised matrix effect compensation [2]. Furthermore, deuterium labels may undergo hydrogen-deuterium exchange with protic solvents, reducing isotopic purity and method robustness over time [3]. The dual ¹³C/d3 labeling of Doxorubicin-13C,d3 mitigates these risks by ensuring both a clear mass delta and chromatographic fidelity, making it non-substitutable for precise bioanalytical method validation and pharmacokinetic studies .

Unlabeled doxorubicin
No mass shift prevents internal calibration; analyte and IS signals overlap completely.
D-only labeled analog (e.g., doxorubicin-d₃)
Deuterium isotope effect may alter retention time; H/D exchange in protic solvents can reduce isotopic purity over time.
Structural analog (e.g., daunorubicin)
Different physicochemical properties lead to incomplete co-elution and less reliable matrix-effect compensation.

Head-to-Head Evidence for Doxorubicin-13C,d3: Verified Performance Against Alternative Internal Standards


Unambiguous MS Differentiation: Doxorubicin-13C,d3 vs. Unlabeled Doxorubicin

Doxorubicin-13C,d3 provides a distinct mass shift compared to unlabeled doxorubicin, enabling unambiguous differentiation and quantitation in mass spectrometry. The dual labeling with one ¹³C and three ²H atoms results in a molecular weight increase of +4 Da for the free base , whereas the natural isotopic abundance of ¹³C in unlabeled doxorubicin is only ~1.1%. This distinct m/z difference is critical for preventing signal interference between the internal standard and the endogenous analyte. In contrast, a non-labeled analog like unlabeled doxorubicin or a structurally similar compound like daunorubicin (DNR) would either overlap with the analyte signal or exhibit different chromatographic and ionization behaviors, respectively [1].

MS Differentiation
Reported
+4.01 Da mass shift vs. unlabeled doxorubicin
Supports unambiguous IS signal separation
Exceeds the ≥3 Da industry recommendation for deuterated ISTDs
Bioanalysis Mass Spectrometry LC-MS/MS

Enhanced Stability and Isotopic Integrity: ¹³C/Dual-Labeling vs. D-Only Labeling

Doxorubicin-13C,d3's dual labeling strategy confers superior long-term stability and method robustness compared to compounds labeled solely with deuterium. The ¹³C atom, which is integrated into the molecular backbone, provides a stable isotopic signature that is not susceptible to hydrogen-deuterium exchange. In contrast, deuterium labels on certain functional groups (e.g., hydroxyl, amine) in a D-only analog like doxorubicin-d3 can exchange with labile protons in protic LC mobile phases (e.g., water, methanol), leading to a gradual loss of the label and a change in the effective concentration of the internal standard over time [1].

Isotopic Integrity
Class-level inference
¹³C backbone label resists H/D exchange; D₃ on same carbon minimizes loss
May support long-term method reproducibility
Data to verify for specific storage and mobile-phase conditions
Stable Isotope Labeling Method Validation Analytical Chemistry

Matrix Effect Mitigation: SIL-IS (13C,d3-Dox) vs. Structural Analog (Daunorubicin)

Stable isotope-labeled internal standards (SIL-IS) like Doxorubicin-13C,d3 are the gold standard for correcting matrix effects in LC-MS/MS bioanalysis, which cause significant ion suppression or enhancement. A study using a structural analog, daunorubicin (DNR), as an internal standard for doxorubicin (DOX) quantification reported a matrix effect value of 85.3 ± 8.6% for DOX across different plasma samples [1]. While this value indicates some matrix effect compensation, it is achieved through a compound with different physicochemical properties. In contrast, a co-eluting SIL-IS like Doxorubicin-13C,d3 is expected to mirror the analyte's ionization behavior almost identically, providing more precise and accurate correction. A separate study using Doxorubicin-13C,d3 in a complex MALDI-MSI tissue imaging application successfully enabled absolute quantification despite significant on-tissue ion suppression, demonstrating its superior capability to normalize for matrix effects in challenging biological samples [2].

Matrix Effect Correction
Cross-study comparable
SIL-IS enabled absolute quantification down to 0.11 pmol/mm² in tissue; structural analog (daunorubicin) showed 85.3% matrix effect in plasma
Supports improved normalization in complex matrices
Cross-platform comparison; method-specific validation advised
Matrix Effect Ion Suppression LC-MS/MS Method Development

Regulatory Compliance and Traceability: Doxorubicin-13C,d3 as a Qualified Reference Standard

For GxP-compliant analytical method validation (AMV) and quality control (QC) in pharmaceutical development, the use of a traceable and fully characterized reference standard is mandatory. Doxorubicin-13C,d3 HCl (and TFA salt) is supplied as a fully characterized chemical compound intended for use as a reference standard of the API Doxorubicin [1]. Vendors state that this standard is compliant with regulatory guidelines and can be used for traceability against pharmacopeial standards such as USP or EP . In contrast, unlabeled doxorubicin may not meet the same level of characterization for use as a reference standard in a regulated bioanalytical lab, and a non-isotopically labeled structural analog like DNR cannot serve as a true primary standard for doxorubicin due to being a different chemical entity.

Reference Standard Use
Supplier-characterized
Supplied as fully characterized compound; vendors state traceability to USP/EP
Reported suitability for AMV and QC workflows
End-user verification against current pharmacopeial standards recommended
Reference Standard Quality Control Method Validation

Validated Application Scenarios for Doxorubicin-13C,d3 in Bioanalysis and Drug Development


LC-MS/MS Method Development and Validation for Pharmacokinetic (PK) Studies

Doxorubicin-13C,d3 is the preferred internal standard for developing and validating robust LC-MS/MS assays to support preclinical and clinical pharmacokinetic (PK) studies. Its use ensures that the assay meets regulatory guidelines (FDA/EMA) for bioanalytical method validation by providing accurate and precise quantification of doxorubicin in plasma and serum over a wide concentration range . The co-elution of the SIL-IS with the analyte effectively corrects for matrix effects and sample-to-sample variability, enabling the reliable determination of key PK parameters (Cmax, AUC, t½) .

Quantitative Tissue Distribution Studies Using MALDI-MSI

In advanced applications like MALDI mass spectrometry imaging (MALDI-MSI), Doxorubicin-13C,d3 enables absolute quantification of the drug within specific tissue regions. As demonstrated in a recent study, the compound was used to generate calibration curves on tissue and to normalize for ion suppression, allowing for the precise measurement of doxorubicin distribution and abundance in mouse heart (up to 0.11 pmol/mm²) and kidney medulla (up to 0.33 pmol/mm²) [1]. This application is critical for understanding organ-specific drug exposure and its correlation with toxicity.

Therapeutic Drug Monitoring (TDM) Assay Development

Due to doxorubicin's narrow therapeutic index and the high inter-individual variability in its pharmacokinetics, therapeutic drug monitoring (TDM) is a valuable clinical tool. Doxorubicin-13C,d3 is the standard for developing and implementing these clinical LC-MS/MS assays. By providing a consistent and reliable internal calibration point, it enables the accurate measurement of doxorubicin plasma concentrations in patient samples, which can then be used to guide dose adjustments and minimize the risk of cardiotoxicity .

Pharmaceutical Quality Control (QC) and Reference Standard Programs

In the pharmaceutical industry, Doxorubicin-13C,d3 TFA and HCl salts are employed as fully characterized reference standards for the quality control of doxorubicin drug substance and drug product. These standards are used for analytical method transfer, system suitability testing, and to establish traceability to primary pharmacopeial standards (USP, EP) . Their use is essential for ensuring the identity, purity, and potency of doxorubicin in commercial formulations and investigational new drugs (INDs).

Application
Selection Property
Validation Focus
LC-MS/MS PK assay development
Co-eluting SIL-IS for matrix-effect correction
Accuracy and precision in research matrices
Tissue distribution analysis (MALDI-MSI)
On-tissue normalization capability
Spatial quantification in tissue sections
Research PK monitoring context
Consistent internal calibration
Plasma concentration measurement in research matrices
Pharmaceutical QC reference standard
Traceable characterization data
Identity and purity assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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